molecular formula C13H17NO2S B5893100 N-bicyclo[2.2.1]hept-2-ylbenzenesulfonamide

N-bicyclo[2.2.1]hept-2-ylbenzenesulfonamide

Cat. No.: B5893100
M. Wt: 251.35 g/mol
InChI Key: WRYRNMGIJJDXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-bicyclo[2.2.1]hept-2-ylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H17NO2S and its molecular weight is 251.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.09799996 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Epoxidation and Heterocyclization

    N-bicyclo[2.2.1]hept-2-ylbenzenesulfonamide derivatives have been used in chemical synthesis, notably in reactions involving epoxidation and heterocyclization. These processes lead to the formation of azabrendanes and epoxy derivatives, influenced by factors like electron-acceptor groups and bulky substituents (Kas’yan, Karpenko, & Kas’yan, 2005).

  • Reaction with Epoxypropyl Arenesulfonamides

    Another application is in the reaction with N-(2,3-epoxypropyl)arenesulfonamides, resulting in amino alcohols having a norbornene fragment and sulfonamide group. The major products involve the opening of the oxirane ring according to the Krasuskii rule (Kas’yan et al., 2009).

  • Synthesis and Structural Analysis

    There's significant interest in the synthesis and structural analysis of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. This involves complex reactions and aminolysis, leading to chemo- and regioselective opening of the epoxy ring (Palchikov et al., 2013).

Applications in Medicinal Chemistry

  • Analgesics and Tranquilizers

    There's research into the use of this compound derivatives as potential analgesics and tranquilizers. Some compounds in this category have demonstrated notable analgesic and tranquilizer activity, suggesting their potential for pain syndrome therapy (Zlenko, Palchikov, & Rybalko, 2012).

  • Platelet Antiaggregating Activity

    Certain derivatives have shown platelet antiaggregating activity, along with moderate analgesic, antiinflammatory, and hypotensive activities. This points towards potential therapeutic applications in cardiovascular health (Ranise et al., 1993).

  • Anticonvulsant Activity

    Some this compound derivatives have been synthesized and tested for anticonvulsant activity. Specific compounds have shown promising results in electroshock seizure and metrazole seizure threshold tests (Obniska, Lesyk, Atamanyuk, & Kamiński, 2005).

Industrial and Environmental Applications

  • Biocides in Petroleum Production

    Some derivatives have been synthesized for use as biocides in petroleum production. These compounds exhibited bactericidal activity against sulfate-reducing bacteria, important in the context of oil field microbiology (Shatirova, Movsumzade, Dzhafarova, & Avdeev, 2019).

  • Polymerization Catalysts

    this compound derivatives have been used as catalysts in polymerization processes. This includes the ring-opening metathesis polymerization of norbornene derivatives (Reinmuth, Mathew, Melia, & Risse, 1996).

  • UV-Induced Modulation in Photoreactive Polymers

    These compounds have been incorporated in photoreactive polymers for UV-induced modulation of refractive index and surface properties. This has applications in optical materials and surface functionalization (Griesser, Kuhlmann, Wieser, Kern, & Trimmel, 2009).

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-17(16,12-4-2-1-3-5-12)14-13-9-10-6-7-11(13)8-10/h1-5,10-11,13-14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYRNMGIJJDXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-bicyclo[2.2.1]hept-2-ylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-bicyclo[2.2.1]hept-2-ylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-bicyclo[2.2.1]hept-2-ylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-bicyclo[2.2.1]hept-2-ylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-bicyclo[2.2.1]hept-2-ylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-bicyclo[2.2.1]hept-2-ylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.